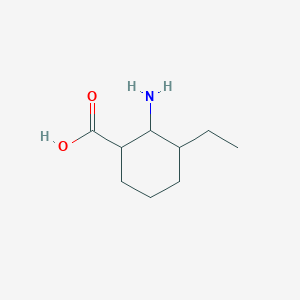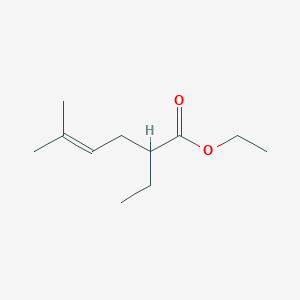
Ethyl 2-ethyl-5-methylhex-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-ethyl-5-methylhex-4-enoate is an organic compound belonging to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industries. This particular compound has a unique structure with a double bond, making it an unsaturated ester. Its molecular formula is C11H20O2, and it is often used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-ethyl-5-methylhex-4-enoate can be synthesized through several methods. One common approach involves the esterification of 2-ethyl-5-methylhex-4-enoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-ethyl-5-methylhex-4-enoate undergoes several types of chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Various ester derivatives
Wissenschaftliche Forschungsanwendungen
Ethyl 2-ethyl-5-methylhex-4-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of ethyl 2-ethyl-5-methylhex-4-enoate depends on the specific reaction it undergoes. In general, the ester group can be hydrolyzed to form the corresponding acid and alcohol. The double bond can participate in various addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-ethyl-5-methylhex-4-enoate can be compared with other similar compounds such as:
Ethyl 5-methyl-4-hexenoate: Similar structure but lacks the ethyl group at the second position.
Ethyl 2-methylhex-4-ynoate: Contains a triple bond instead of a double bond.
Ethyl 2,4-dioxo-5-methylhexanoate: Contains additional carbonyl groups.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in various chemical processes.
Eigenschaften
CAS-Nummer |
105985-94-2 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
ethyl 2-ethyl-5-methylhex-4-enoate |
InChI |
InChI=1S/C11H20O2/c1-5-10(8-7-9(3)4)11(12)13-6-2/h7,10H,5-6,8H2,1-4H3 |
InChI-Schlüssel |
NQXCXIWZQKPEAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC=C(C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


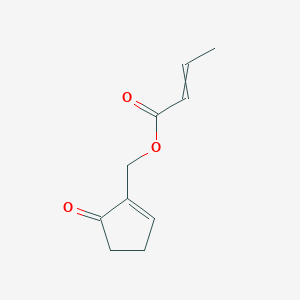
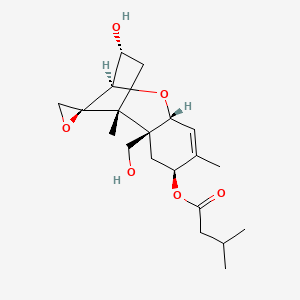

![Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro-](/img/structure/B14324754.png)
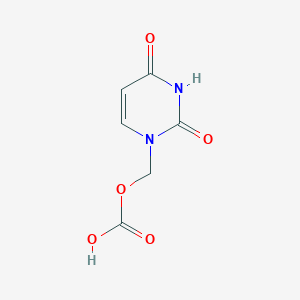
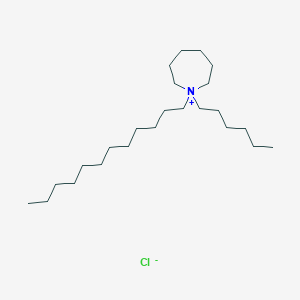
![Trimethyl({6-[(oxan-2-yl)oxy]hexyl}oxy)silane](/img/structure/B14324771.png)
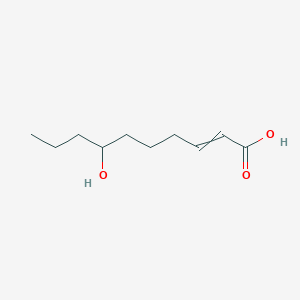
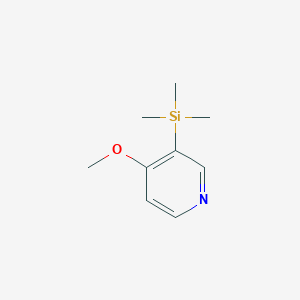
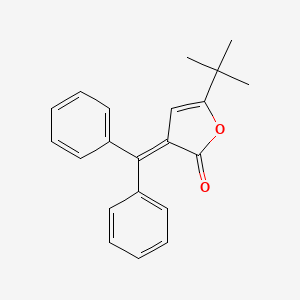

![3-[(Decyloxy)carbonyl]pentadecanoate](/img/structure/B14324799.png)
![1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one](/img/structure/B14324802.png)
